molecular formula C10H12N2 B6231020 (2-METHYL-1H-INDOL-6-YL)METHANAMINE CAS No. 1367993-80-3

(2-METHYL-1H-INDOL-6-YL)METHANAMINE

Cat. No.: B6231020
CAS No.: 1367993-80-3
M. Wt: 160.2
InChI Key:
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Description

(2-METHYL-1H-INDOL-6-YL)METHANAMINE is a chemical compound with the molecular formula C10H12N2 It is an indole derivative, which means it contains the indole nucleus, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-1H-INDOL-6-YL)METHANAMINE typically involves the reaction of 2-methylindole with formaldehyde and ammonia or an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-1H-INDOL-6-YL)METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated or sulfonated compounds .

Scientific Research Applications

(2-METHYL-1H-INDOL-6-YL)METHANAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-METHYL-1H-INDOL-6-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, it may inhibit certain enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-METHYL-1H-INDOL-6-YL)METHANAMINE
  • 2-(1-METHYL-1H-INDOL-6-YL)CYCLOPROPYLMETHANAMINE
  • 1-CYCLOHEXYL-N- { [1- (4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE

Uniqueness

(2-METHYL-1H-INDOL-6-YL)METHANAMINE is unique due to its specific substitution pattern on the indole nucleus, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the methanamine group at the 6-position can affect its binding affinity to receptors and its overall pharmacological profile .

Properties

CAS No.

1367993-80-3

Molecular Formula

C10H12N2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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